molecular formula C15H10BrN5OS B293825 6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B293825
M. Wt: 388.2 g/mol
InChI Key: YJJKRTRTXLWVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

The synthesis of 6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethanol. This intermediate is then reacted with 3-pyridyl-1,2,4-triazole-3-thiol under reflux conditions in the presence of a base such as potassium carbonate to yield the desired compound . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of certain enzymes such as urease and PARP-1, which are involved in various biological processes . The compound’s ability to form hydrogen bonds and interact with active sites of target proteins contributes to its pharmacological effects.

Comparison with Similar Compounds

6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C15H10BrN5OS

Molecular Weight

388.2 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10BrN5OS/c16-11-3-5-12(6-4-11)22-9-13-20-21-14(18-19-15(21)23-13)10-2-1-7-17-8-10/h1-8H,9H2

InChI Key

YJJKRTRTXLWVFI-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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